(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a dimethylamino group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 4-dimethylaminopyridine with boronic acid derivatives. One common method includes the use of Suzuki-Miyaura coupling reactions, where an aryl halide is coupled with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, boronate esters, and substituted pyridine derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The dimethylamino group enhances the compound’s nucleophilicity, allowing it to participate in a wide range of chemical reactions. The pyridine ring provides a stable scaffold for these functional groups, facilitating their interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
Pyridine-3-boronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.
4-Methylpyridine: A simple pyridine derivative used as a building block in organic synthesis.
Uniqueness
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is unique due to the combination of its boronic acid group, dimethylamino group, and methyl group on the pyridine ring. This unique structure imparts distinct reactivity and selectivity, making it a versatile reagent in various chemical transformations. Its ability to form stable boron-containing compounds and participate in a wide range of reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
[6-(dimethylamino)-4-methylpyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDQSRAEJAOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535934-70-4 |
Source
|
Record name | 535934-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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